molecular formula C17H14N2O2S3 B2674573 (E)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)-N-(p-tolyl)acetamide CAS No. 1164560-26-2

(E)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)-N-(p-tolyl)acetamide

Cat. No.: B2674573
CAS No.: 1164560-26-2
M. Wt: 374.49
InChI Key: JQRNCXLAMPRAIO-NTEUORMPSA-N
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Description

(E)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)-N-(p-tolyl)acetamide is a synthetically designed small molecule that functions as a potent kinase inhibitor, with significant research interest focused on its anti-angiogenic and anti-proliferative effects. This compound is characterized by its rhodanine-thiophene hybrid scaffold, a structure known to confer high affinity for the ATP-binding sites of various protein kinases. Its primary research value lies in its ability to selectively target and inhibit key receptor tyrosine kinases, such as VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), a critical driver of angiogenesis in pathological conditions like cancer and intraocular neovascular disorders. Studies on analogous compounds have demonstrated that this molecular framework effectively suppresses VEGFR-2-mediated signaling pathways , leading to the inhibition of endothelial cell proliferation, migration, and tube formation. Furthermore, its mechanism extends to the inhibition of other kinases, including EGFR (Epidermal Growth Factor Receptor), positioning it as a valuable chemical probe for investigating cross-talk in oncogenic signaling networks. Researchers utilize this compound in biochemical assays and cell-based studies to elucidate the molecular mechanisms of tumor angiogenesis and to explore potential therapeutic strategies for solid tumors and other proliferative diseases. The rhodanine core is a privileged structure in medicinal chemistry for developing enzyme inhibitors , and this specific (E)-isomer offers a optimized spatial configuration for target engagement, making it a critical tool for structure-activity relationship (SAR) studies aimed at developing next-generation kinase inhibitors.

Properties

IUPAC Name

N-(4-methylphenyl)-2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S3/c1-11-4-6-12(7-5-11)18-15(20)10-19-16(21)14(24-17(19)22)9-13-3-2-8-23-13/h2-9H,10H2,1H3,(H,18,20)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQRNCXLAMPRAIO-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=CS3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C\C3=CC=CS3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)-N-(p-tolyl)acetamide belongs to a class of thiazolidinone derivatives that have garnered attention for their diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the current understanding of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

 E 2 4 oxo 5 thiophen 2 ylmethylene 2 thioxothiazolidin 3 yl N p tolyl acetamide\text{ E 2 4 oxo 5 thiophen 2 ylmethylene 2 thioxothiazolidin 3 yl N p tolyl acetamide}

This compound features a thiazolidinone core, which is known for its potential pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in critical cellular pathways. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including urease and protein tyrosine phosphatases. For instance, it demonstrated significant urease inhibition with IC50 values ranging from 1.47 to 9.27 µM, outperforming standard inhibitors like hydroxyurea .
  • Anticancer Activity : Research indicates that thiazolidinone derivatives can induce apoptosis in cancer cells through various pathways, including cell cycle arrest and DNA fragmentation. For example, derivatives similar to this compound have been shown to exhibit potent antiproliferative effects against human leukemia cell lines .
  • Antimicrobial Properties : The compound's structure allows for strong interactions with microbial targets, resulting in significant antimicrobial activity against resistant strains of bacteria such as Staphylococcus aureus.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazolidinone derivatives. Key findings include:

  • Electron Donating Groups : The presence and position of electron-donating groups on the aromatic ring significantly influence the anticancer properties of these compounds. For instance, compounds with para-substituted aryl groups demonstrated enhanced cytotoxicity .
  • Functional Group Variations : Variations at the C-terminal of the thiazolidinone backbone affect both the potency and specificity of the compounds against target enzymes. Modifications leading to increased hydrophobic interactions often correlate with improved biological activity .

Case Studies

Several studies have evaluated the biological activity of related thiazolidinone derivatives:

  • Anticancer Studies : A study synthesized various thiazolidinone derivatives and tested them against different human cancer cell lines, revealing that certain compounds exhibited IC50 values in the low micromolar range, indicating strong anticancer potential .
  • Urease Inhibition : Another investigation focused on thioxothiazolidinyl-acetamides demonstrated significant urease inhibition, with some derivatives showing IC50 values as low as 15.27 µg/mL . These results suggest that further development could lead to effective treatments for conditions such as urease-related infections.
  • Antimicrobial Activity : Compounds derived from similar structures have been tested for their ability to inhibit biofilm formation in S. aureus, showing up to 37% inhibition at specific concentrations . This highlights their potential as therapeutic agents against antibiotic-resistant bacteria.

Data Table: Biological Activity Summary

Biological ActivityIC50 ValuesTarget Organism/Cell LineReference
Urease Inhibition1.47 - 9.27 µMJack bean urease
Anticancer ActivityLow µM rangeHuman leukemia cell lines
Antimicrobial Activity37% inhibitionStaphylococcus aureus

Comparison with Similar Compounds

Core Structural Variations

The thiazolidinone scaffold is common among analogs, but substituents at positions 3 (acetamide) and 5 (arylidene) vary significantly, influencing biological activity and physicochemical properties:

Compound 5-Substituent 3-Substituent (Acetamide) Key Features
Target Compound Thiophen-2-ylmethylene N-(p-tolyl) Thiophene ring introduces sulfur-based electronic effects; p-tolyl enhances lipophilicity.
6a–o Derivatives Arylidene (e.g., phenyl) (4-Oxo-3-phenylquinazolin-2-yl)sulfanyl Quinazolinyl sulfanyl group may enhance anti-proliferative activity.
Urease Inhibitors Benzyl, butyl, cyclopentyl Allyl, benzyl, isobutyl Aliphatic substituents optimize urease binding; yields range 53–90%.
Compound 9 4-Chlorobenzylidene N-(4-methoxyphenyl) Electron-withdrawing Cl and OMe groups modulate reactivity.
Antimicrobial Derivatives Substituted benzylidene N-(6-thiocyanatobenzo[d]thiazol) Thiocyanate group contributes to antimicrobial potency.
Methoxybenzylidene Analog 2-Methoxybenzylidene N-(5-methylthiadiazolyl) Methoxy and thiadiazole groups influence solubility and target selectivity.

Physicochemical Properties

  • Melting Points : Correlate with crystallinity and purity. For example:
    • Compound 9: 186–187°C (4-chlorobenzylidene) .
    • Compound 10: 206–207°C (indole substituent) .
  • Lipophilicity : The p-tolyl group in the target compound likely increases membrane permeability compared to polar substituents (e.g., 4-methoxyphenyl in Compound 9).

Q & A

Q. What are the optimal synthetic routes for (E)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)-N-(p-tolyl)acetamide, and how can reaction progress be effectively monitored?

Methodological Answer: The compound can be synthesized via condensation reactions. For example, a thiocarbonyl-bis-thioglycolic acid intermediate may react with acetohydrazide derivatives under reflux in acetic anhydride, followed by condensation with triethyl orthoformate to introduce the ethoxymethylene group . Key steps include:

  • Reaction Monitoring : Use TLC (thin-layer chromatography) to track progress, as demonstrated in analogous thiazolidinone syntheses .
  • Conditions : Reflux in DMF (dimethylformamide) with potassium carbonate as a base facilitates intermediate formation .
  • Workup : Precipitation by water addition yields crude product, which is purified via recrystallization .

Q. What spectroscopic techniques are recommended for characterizing the structural integrity of the synthesized compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positioning, particularly the (E)-configuration of the thiophen-2-ylmethylene group .
  • IR Spectroscopy : Key stretches include C=O (~1700 cm⁻¹) and C=S (~1200 cm⁻¹) for the thioxothiazolidinone core .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to resolve stereochemistry and validate intramolecular interactions .

Q. How can researchers ensure purity during isolation and purification?

Methodological Answer:

  • Recrystallization : Use ethanol or pet-ether to isolate high-purity crystals, as shown in analogous acetamide derivatives .
  • Column Chromatography : Although not explicitly mentioned in evidence, silica gel chromatography with ethyl acetate/hexane gradients is standard for polar heterocycles.

Advanced Research Questions

Q. How can computational methods like DFT and molecular docking predict biological activity and electronic properties?

Methodological Answer:

  • DFT Calculations : Optimize geometry using software like Gaussian to analyze frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and charge distribution. This predicts reactivity and binding sites, as applied to thiophene-containing triazoles .
  • Molecular Docking : Use AutoDock (Lamarckian genetic algorithm) to simulate ligand-protein interactions. Calibrate scoring functions against known binding constants to prioritize derivatives for biological testing .

Q. What strategies resolve contradictions in reported biological activities of thioxothiazolidinone derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., p-tolyl vs. 4-nitrophenyl) and assess activity trends. For example, replacing the thiophene ring with pyrazole alters antimicrobial potency .
  • Data Normalization : Control for assay variability (e.g., cell lines, solvent effects) when comparing IC₅₀ values across studies.

Q. How can reaction yields be optimized for the condensation step involving thiocarbonyl-bis-thioglycolic acid?

Methodological Answer:

  • Molar Ratios : Increase the acetohydrazide derivative to 1.5 equivalents to drive the reaction to completion .
  • Temperature Control : Reflux at 80–90°C in acetic anhydride minimizes side-product formation .
  • Catalysis : Explore Lewis acids (e.g., ZnCl₂) to accelerate imine formation, though this requires empirical testing.

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